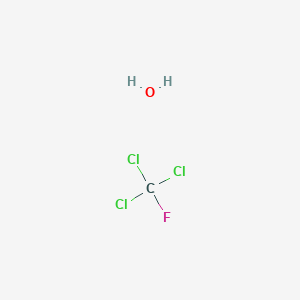
Cyanoacetonesodiumsalt
Übersicht
Beschreibung
Cyanoacetonesodiumsalt is a natural product found in Balanites aegyptiaca with data available.
Wissenschaftliche Forschungsanwendungen
Reductive Amination Procedures Sodium triacetoxyborohydride is a significant reducing agent for the reductive amination of aldehydes and ketones. It can effectively carry out reactions in the presence of reducible functional groups such as C-C multiple bonds and cyano groups, highlighting its utility in complex organic syntheses (A. Abdel-Magid et al., 1996).
Evaluation Against Cyanide Toxicity Cyanoacetone sodium salt, as part of the broader class of carbonyl compounds, has been studied for its potential to combat cyanide toxicity. The formation of cyanohydrin complexes by reaction with cyanide is a key aspect of this research, exploring effective alternatives to traditional cyanide antidotes (R. Bhattacharya & R. Tulsawani, 2008).
Selective Reducing Agent in Organic Synthesis Sodium cyanohydridoborate (NaBH3CN), closely related to cyanoacetone sodium salt, is known for reducing a wide range of organic functional groups with remarkable selectivity. This property is leveraged in various organic synthesis applications, including the synthesis of amino acids and alcohols (R. Borch, M. Bernstein, & H. Durst, 1971).
Effect on Liquid-Liquid Equilibrium in Solvent Systems The presence of salts like sodium chloride, closely related to cyanoacetone sodium salt, can significantly influence the distribution of solutes like acetone in solvent systems. This effect, known as the salting-out effect, is crucial in processes like solvent extraction and purification (A. Hasseine, A. Méniai, & M. Korichi, 2009).
Catalytic Asymmetric Cyanosilylation of Ketones The sodium salt of L-phenylglycine, similar in structure to cyanoacetone sodium salt, has been used to catalyze the highly enantioselective cyanosilylation of ketones. This process is vital for producing silyl ethers of cyanohydrins with high yields and enantioselectivity, beneficial in pharmaceutical and synthetic organic chemistry (Xiaohua Liu et al., 2005).
Study of Salt Stress in Cyanobacteria Cyanoacetone sodium salt's broader chemical family plays a role in understanding how cyanobacteria, which perform oxygenic photosynthesis, respond to high salinity. This research sheds light on the molecular mechanisms of salt tolerance, valuable for agricultural applications and environmental studies (F. Joset, R. Jeanjean, & M. Hagemann, 1996).
Synthesis of Purine Preparations Cyanoacetic acid and its sodium salt are used as starting compounds in purine synthesis. The determination of the main component in these compounds is crucial for ensuring the quality of the final pharmaceutical products (E. Marek, 2001).
Study of Nesting Inclusion Compounds The interaction of sodium cyanide with certain compounds under specific conditions has been explored to understand the formation of complex molecular structures, such as the nesting inclusion compounds. This research is significant for advancing knowledge in crystallography and molecular design (A. Coleman et al., 1991).
Eigenschaften
IUPAC Name |
5',7,9,13,19-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-16-6-11-28(30-15-16)18(3)25-24(31-28)14-23-20-12-17(2)22-13-19(29)7-9-26(22,4)21(20)8-10-27(23,25)5/h16,18-21,23-25,29H,6-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQCTQMDJCNDGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=C6C5(CCC(C6)O)C)C)C)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanoacetonesodiumsalt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



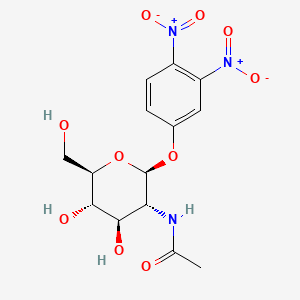



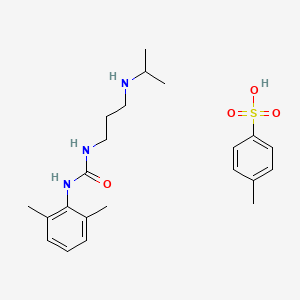

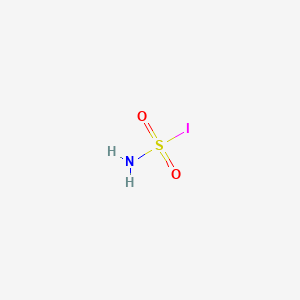
![5-Thia-3,10,16-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,10,12,14-hexaen-4-amine](/img/structure/B1258342.png)
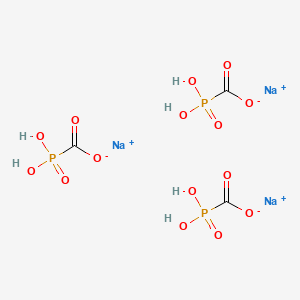
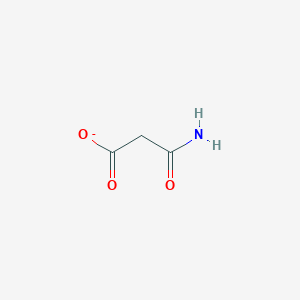

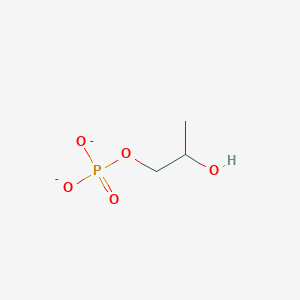
![[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] hexanoate](/img/structure/B1258354.png)
